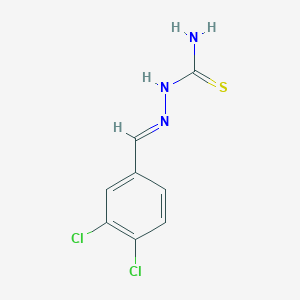
3-O-メチルドパ塩酸塩
概要
説明
3-O-Methyldopa hydrochloride, also known as 3-methoxytyrosine hydrochloride, is a significant metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA). It is formed through the methylation of L-DOPA by the enzyme catechol-O-methyltransferase. This compound is particularly important in the context of Parkinson’s disease treatment, as it is a byproduct of L-DOPA metabolism .
科学的研究の応用
3-O-Methyldopa hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of L-DOPA metabolism.
Biology: The compound is studied for its role in the metabolic pathways of catecholamines.
作用機序
Target of Action
3-O-Methyldopa, a major metabolite of L-DOPA, primarily targets the alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release from adrenergic neurons and are involved in a variety of physiological processes, including the regulation of blood pressure .
Biochemical Pathways
3-O-Methyldopa is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase (COMT) . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) . Furthermore, gut bacteria have been found to synthesize dopamine by O-demethylation of 3-O-Methyldopa .
Pharmacokinetics
The pharmacokinetics of 3-O-Methyldopa involve its extensive metabolism in the liver to form various metabolites, including alpha (α)-methyldopa mono-O-sulfate . Its half-life is approximately 15 hours, which is longer than L-DOPA’s half-life of about one hour . This means that it accumulates in the plasma and the brain of chronic L-DOPA therapy patients .
Action Environment
The action of 3-O-Methyldopa can be influenced by various environmental factors. For instance, due to the instability of catecholamines (L-DOPA, dopamine, and 3-O-Methyldopa) and carbidopa, antioxidation and environment temperature control are used to enhance stability . Furthermore, the presence of gut bacteria can influence the action of 3-O-Methyldopa, as they can synthesize dopamine by O-demethylation of 3-O-Methyldopa .
生化学分析
Biochemical Properties
3-O-Methyldopa hydrochloride interacts with several enzymes, proteins, and other biomolecules. The primary enzyme it interacts with is catechol-O-methyltransferase, which is responsible for its formation from L-DOPA . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) .
Cellular Effects
3-O-Methyldopa hydrochloride has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit dopamine transporter and uptake in rat brain striatal membranes and PC12 cells .
Molecular Mechanism
The molecular mechanism of action of 3-O-Methyldopa hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It works by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-O-Methyldopa hydrochloride can change. It has been observed that a single administration of 1 μmole of 3-O-Methyldopa hydrochloride decreased the dopamine turnover rate (DOPAC/DA) by 40.0% in the rat striatum .
Dosage Effects in Animal Models
The effects of 3-O-Methyldopa hydrochloride vary with different dosages in animal models . For instance, the intracerebroventricular (icv) injection of 1 μmol of 3-O-Methyldopa hydrochloride impaired locomotor activities in rats .
Metabolic Pathways
3-O-Methyldopa hydrochloride is involved in several metabolic pathways. It is a major metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA) and is formed by catechol-O-methyltransferase (COMT) . One of the L-DOPA’s metabolic pathways is the decarboxylation and the other is the O-methylation .
Transport and Distribution
3-O-Methyldopa hydrochloride is transported and distributed within cells and tissues. It competes with L-DOPA for the blood–brain barrier transporter system .
Subcellular Localization
It is known to accumulate in the plasma and the brain of chronic L-DOPA therapy patients .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyldopa hydrochloride typically involves the methylation of L-DOPA. The enzyme catechol-O-methyltransferase catalyzes this reaction, with S-adenosyl methionine acting as the methyl donor . The reaction conditions generally require a controlled environment to ensure the stability of the reactants and products.
Industrial Production Methods: Industrial production of 3-O-Methyldopa hydrochloride follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified through various chromatographic techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions: 3-O-Methyldopa hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidative products.
Reduction: Although less common, reduction reactions can convert the compound into its corresponding amine.
Substitution: Various substitution reactions can occur, particularly involving the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of derivatives depending on the substituent introduced .
類似化合物との比較
L-DOPA (L-3,4-dihydroxyphenylalanine): The precursor to 3-O-Methyldopa hydrochloride and a primary treatment for Parkinson’s disease.
Dopamine: The active metabolite of L-DOPA, crucial for neurotransmission.
3,4-Dihydroxyphenylacetic acid: Another metabolite of L-DOPA, involved in dopamine metabolism.
Uniqueness: 3-O-Methyldopa hydrochloride is unique due to its longer half-life compared to L-DOPA, leading to its accumulation in the plasma and brain of patients undergoing chronic L-DOPA therapy . This accumulation can have both therapeutic and adverse effects, making it a critical compound for monitoring and research in Parkinson’s disease treatment .
特性
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNETXNZYVGKTSS-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63302-24-9 | |
| Record name | 3-O-Methyldopa hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-METHYLDOPA HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGS0IR3929 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1658991.png)
![{[(Butoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B1658992.png)
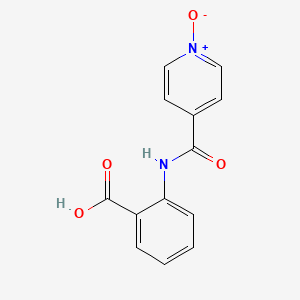
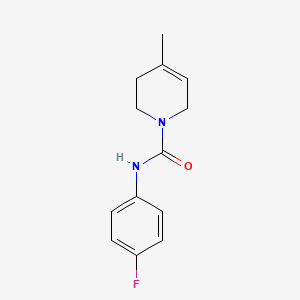
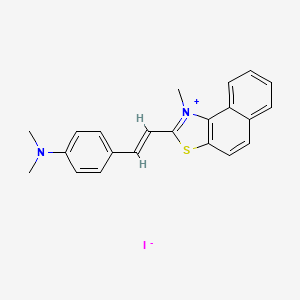
![1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1658996.png)
![5H-Oxazolo[4,5-b]phenoxazine, 2-(4-methoxyphenyl)-](/img/structure/B1659000.png)
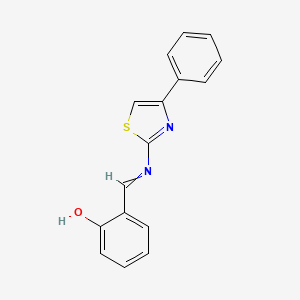
![6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1659003.png)
![1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dithione, 1-phenyl-](/img/structure/B1659004.png)
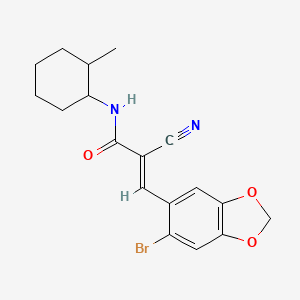
![Benzo[b]thiophene-2-carboxylic acid, 3-bromo-5-methoxy-, methyl ester](/img/structure/B1659010.png)
